molecular formula C16H12O5 B14329583 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione CAS No. 106868-01-3

9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione

Katalognummer: B14329583
CAS-Nummer: 106868-01-3
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: HBJOXUGRAADXAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative, a class of organic compounds characterized by a three-ring structure. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidative cyclization of stilbene derivatives using reagents such as iodine or bromine in the presence of a base . The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroquinones, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

106868-01-3

Molekularformel

C16H12O5

Molekulargewicht

284.26 g/mol

IUPAC-Name

9-hydroxy-5,8-dimethoxyphenanthrene-1,4-dione

InChI

InChI=1S/C16H12O5/c1-20-12-5-6-13(21-2)16-14-8(7-11(19)15(12)16)9(17)3-4-10(14)18/h3-7,19H,1-2H3

InChI-Schlüssel

HBJOXUGRAADXAU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC3=C(C2=C(C=C1)OC)C(=O)C=CC3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.